molecular formula C16H15N5O6 B11291034 dimethyl 5-{[(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetyl]amino}benzene-1,3-dicarboxylate

dimethyl 5-{[(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetyl]amino}benzene-1,3-dicarboxylate

Cat. No.: B11291034
M. Wt: 373.32 g/mol
InChI Key: FDUHQLJIELMNBN-UHFFFAOYSA-N
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Description

Dimethyl 5-{[(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetyl]amino}benzene-1,3-dicarboxylate is a complex organic compound featuring an imidazo[1,2-b][1,2,4]triazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 5-{[(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetyl]amino}benzene-1,3-dicarboxylate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Imidazo[1,2-b][1,2,4]triazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Acetylation: The imidazo[1,2-b][1,2,4]triazole intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Coupling with Benzene-1,3-dicarboxylate: The acetylated intermediate is coupled with dimethyl benzene-1,3-dicarboxylate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes:

    Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and high yield.

    Purification Techniques: Such as recrystallization or chromatography to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-{[(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetyl]amino}benzene-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Typically with reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogen atoms or other substituents.

Scientific Research Applications

Chemistry

    Catalysis: As a ligand in transition metal catalysis.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

Medicine

    Antimicrobial Agents: Potential use as an antimicrobial agent due to its ability to disrupt microbial cell processes.

    Cancer Research: Studied for its cytotoxic effects on cancer cells.

Industry

    Material Science: Used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which dimethyl 5-{[(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetyl]amino}benzene-1,3-dicarboxylate exerts its effects often involves:

    Binding to Molecular Targets: Such as enzymes or receptors, altering their activity.

    Pathway Modulation: Interfering with biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 5-{[(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetyl]amino}benzene-1,4-dicarboxylate: Similar structure but different positional isomer.

    Dimethyl 5-{[(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetyl]amino}benzene-1,2-dicarboxylate: Another positional isomer with different properties.

Uniqueness

The unique structural arrangement of dimethyl 5-{[(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetyl]amino}benzene-1,3-dicarboxylate provides distinct electronic and steric properties, making it particularly useful in specific applications such as targeted drug design and advanced material synthesis.

Properties

Molecular Formula

C16H15N5O6

Molecular Weight

373.32 g/mol

IUPAC Name

dimethyl 5-[[2-(5-oxo-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetyl]amino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C16H15N5O6/c1-26-14(24)8-3-9(15(25)27-2)5-10(4-8)19-12(22)6-11-13(23)20-16-17-7-18-21(11)16/h3-5,7,11H,6H2,1-2H3,(H,19,22)(H,17,18,20,23)

InChI Key

FDUHQLJIELMNBN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)CC2C(=O)NC3=NC=NN23)C(=O)OC

Origin of Product

United States

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